molecular formula C16H14ClN3O3 B12057800 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 357267-37-9

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12057800
CAS No.: 357267-37-9
M. Wt: 331.75 g/mol
InChI Key: NPKWBDCBUIHNHU-VCHYOVAHSA-N
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Description

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound that features a benzylidene hydrazine moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s hydrazone moiety can form stable complexes with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-ethoxyphenyl)-2-oxoacetamide
  • 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide
  • 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-hydroxyphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-(2-Chlorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

Properties

CAS No.

357267-37-9

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14ClN3O3/c1-23-14-9-5-4-8-13(14)19-15(21)16(22)20-18-10-11-6-2-3-7-12(11)17/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

NPKWBDCBUIHNHU-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

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